Delequamine

Description

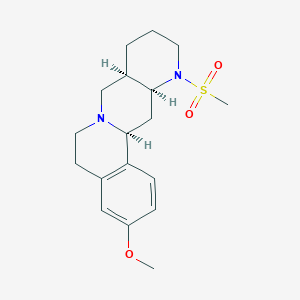

Structure

3D Structure

Properties

CAS No. |

119905-05-4 |

|---|---|

Molecular Formula |

C18H26N2O3S |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |

InChI |

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |

InChI Key |

JKDBLHWERQWYKF-JLSDUUJJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |

Other CAS No. |

119905-05-4 |

Synonyms |

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Delequamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (developmental code names: RS-15385, RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist that was under investigation for the treatment of erectile dysfunction and major depressive disorder.[1] Although its development was discontinued in the 1990s after reaching Phase 3 clinical trials, its distinct mechanism of action continues to be of scientific interest.[1] This document provides a comprehensive technical overview of the mechanism of action of Delequamine, including its molecular interactions, downstream signaling pathways, and physiological effects. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

Delequamine functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the release of neurotransmitters, most notably norepinephrine, from presynaptic nerve terminals. By blocking these receptors, Delequamine effectively inhibits the negative feedback loop that normally limits norepinephrine release, thereby increasing synaptic concentrations of this neurotransmitter.

The antagonistic activity of Delequamine is highly selective for α2-adrenoceptors over α1-adrenoceptors and other receptor types, which contributes to its specific pharmacological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and selectivity of Delequamine.

Table 1: Binding Affinity of Delequamine for Adrenergic Receptors

| Receptor Target | Preparation | Radioligand | Parameter | Value | Reference |

| α2-Adrenoceptors | Rat Cortex | [³H]-Yohimbine | pKi | 9.5 | [2] |

| α1-Adrenoceptors | Rat Cortex | [³H]-Prazosin | pKi | 5.29 |

Table 2: Selectivity Profile of Delequamine

| Receptor Target | Parameter | Value | Fold Selectivity (α2 vs. Target) | Reference |

| α1-Adrenoceptors | pKi | 5.29 | > 14,000 | |

| 5-HT1A Receptors | pKi | 6.50 | > 1000 | [2] |

| 5-HT1D Receptors | pKi | 7.00 | Data not available | |

| Other 5-HT Receptors | pKi | < 5 | Data not available | |

| Dopamine Receptors | pKi | < 5 | Data not available | |

| Muscarinic Cholinoceptors | pKi | < 5 | Data not available | |

| β-Adrenoceptors | pKi | < 5 | Data not available |

Signaling Pathways

The antagonism of α2-adrenoceptors by Delequamine initiates a cascade of intracellular signaling events. The primary pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) system.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the characterization of Delequamine's mechanism of action.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Delequamine for α2-adrenoceptors.

-

Objective: To determine the inhibitory constant (Ki) of Delequamine for the α2-adrenoceptor.

-

Materials:

-

Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex).

-

Radioligand specific for α2-adrenoceptors (e.g., [³H]-Yohimbine).

-

Delequamine (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of Delequamine.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of Delequamine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay measures the functional consequence of Delequamine's antagonism on α2-adrenoceptor signaling.

-

Objective: To determine the effect of Delequamine on agonist-induced inhibition of cAMP production.

-

Materials:

-

Intact cells expressing α2-adrenoceptors.

-

An α2-adrenoceptor agonist (e.g., clonidine).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Delequamine.

-

cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of Delequamine.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Add the α2-adrenoceptor agonist to inhibit adenylyl cyclase and reduce cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

-

Plot the cAMP concentration against the concentration of Delequamine to determine its ability to reverse the agonist-induced inhibition.

-

Physiological Effects

The primary physiological effects of Delequamine are attributed to its dual central and peripheral actions.

-

Central Nervous System: In the central nervous system, antagonism of presynaptic α2-adrenoceptors in areas like the locus coeruleus leads to increased norepinephrine release. This is thought to enhance arousal and contribute to its potential pro-erectile effects.[2][3][4]

-

Peripheral Nervous System: Peripherally, Delequamine blocks the norepinephrine-induced contraction of smooth muscle in the corpora cavernosa of the penis.[2][3][4] This leads to vasodilation, increased blood flow, and facilitates penile erection.

Clinical Development

Delequamine was investigated for the treatment of erectile dysfunction and major depressive disorder. It progressed to Phase 3 clinical trials for erectile dysfunction before its development was discontinued by 1999.[1] The specific reasons for the discontinuation have not been widely published.

Conclusion

Delequamine is a potent and selective α2-adrenoceptor antagonist with a clear mechanism of action involving the enhancement of noradrenergic neurotransmission. Its dual central and peripheral effects provided a strong rationale for its investigation in erectile dysfunction. While no longer in clinical development, the study of Delequamine has contributed to the understanding of the role of the α2-adrenoceptor in physiological functions and as a therapeutic target.

References

Delequamine: A Selective Alpha-2 Adrenoceptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine, also known by its developmental code names RS-15385 and RS-15385-197, is a potent and highly selective alpha-2 (α2) adrenoceptor antagonist.[1][2] Structurally related to the natural antagonist yohimbine, Delequamine exhibits greater selectivity for the α2-adrenoceptor over the alpha-1 (α1) subtype and other neurotransmitter receptors.[1][3] It was developed in the 1990s and investigated primarily for the treatment of erectile dysfunction and major depressive disorder, reaching Phase 3 clinical trials for the former indication before its development was discontinued.[1] This document provides a comprehensive technical overview of Delequamine, focusing on its pharmacological properties, the experimental protocols used in its evaluation, and its mechanism of action.

Pharmacological Profile

Delequamine is a competitive antagonist at α2-adrenoceptors, demonstrating high affinity and selectivity. Its antagonistic properties have been characterized through a series of in vitro and in vivo studies.

Binding Affinity and Selectivity

Delequamine displays a high affinity for α2-adrenoceptors, as determined by radioligand binding assays. It shows a remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of over 14,000 in binding experiments.[3] Furthermore, it has low affinity for other receptor types, including serotonin (5-HT), dopamine, muscarinic, and β-adrenoceptors.[3]

Regarding α2-adrenoceptor subtypes, Delequamine is non-selective for the α2A and α2B subtypes but exhibits a lower affinity for the α2-adrenoceptor subtype found in hamster adipocytes, which is likely the α2C subtype.[3]

Table 1: In Vitro Binding Affinity of Delequamine at Various Receptors

| Receptor/Subtype | Preparation | Radioligand | pKi | Reference |

| α2-Adrenoceptor | Rat Cortex | [³H]-Yohimbine | 9.45 | [3] |

| α2A-Adrenoceptor | Human Platelets | - | 9.90 | [3] |

| α2B-Adrenoceptor | Rat Neonate Lung | - | 9.70 | [3] |

| α2-Adrenoceptor | Hamster Adipocytes | - | 8.38 | [3] |

| α1-Adrenoceptor | Rat Cortex | [³H]-Prazosin | 5.29 | [3] |

| 5-HT₁A Receptor | - | - | 6.50 | [3] |

| 5-HT₁D Receptor | - | - | 7.00 | [3] |

| Other 5-HT Receptors | - | - | < 5 | [3] |

| Dopamine Receptors | - | - | < 5 | [3] |

| Muscarinic Receptors | - | - | < 5 | [3] |

| β-Adrenoceptors | - | - | < 5 | [3] |

| Dihydropyridine Sites | - | - | < 5 | [3] |

| Imidazoline Binding Site | - | [³H]-Idazoxan | No Affinity | [3] |

Functional Antagonism

In functional assays, Delequamine acts as a competitive antagonist, effectively reversing the effects of α2-adrenoceptor agonists. Its high selectivity for α2- over α1-adrenoceptors is maintained in these functional studies, with a selectivity ratio of over 4,000.[3]

Table 2: In Vitro Functional Antagonist Activity of Delequamine

| Preparation | Agonist | Measured Parameter | pA₂ | Reference |

| Guinea-pig Ileum (transmurally stimulated) | UK-14,304 | Inhibition of twitch response | 9.72 | [3] |

| Dog Saphenous Vein | BHT-920 | Contraction | 10.0 | [3] |

| Rabbit Aorta | Phenylephrine | Contraction | 6.05 | [3] |

In Vivo Efficacy

Delequamine is both centrally and orally active. In animal models, it has been shown to be a potent antagonist of the effects induced by α2-adrenoceptor agonists.

Table 3: In Vivo Antagonist Activity of Delequamine in Rats

| Model | Agonist | Measured Effect | Route of Administration | AD₅₀ | Reference |

| Anaesthetized Rat | UK-14,304 | Mydriasis | i.v. | 5 µg/kg | [3] |

| Anaesthetized Rat | Clonidine | Mydriasis | i.v. | 7 µg/kg | [3] |

| Anaesthetized Rat | - | Mydriasis | p.o. | 96 µg/kg | [3] |

| Pithed Rat | UK-14,304 | Pressor Response | i.v. | 7 µg/kg | [3] |

Mechanism of Action and Signaling Pathways

Alpha-2 Adrenoceptor Signaling

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi). Upon activation by endogenous catecholamines like norepinephrine (NE), the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In the nervous system, presynaptic α2-adrenoceptors act as autoreceptors, where their activation by NE released into the synapse inhibits further NE release, creating a negative feedback loop.

Caption: Alpha-2 adrenoceptor signaling pathway and the action of Delequamine.

Delequamine's Mechanism of Antagonism

As a selective α2-adrenoceptor antagonist, Delequamine binds to these receptors and prevents their activation by norepinephrine. This action has two primary consequences:

-

Presynaptically: By blocking the presynaptic autoreceptors, Delequamine disinhibits the negative feedback loop, leading to an increase in the release of norepinephrine into the synapse.

-

Postsyntaptically: In tissues like the corpus cavernosum smooth muscle, α2-adrenoceptor activation contributes to muscle contraction.[4][5] By blocking these postsynaptic receptors, Delequamine prevents this contraction, promoting smooth muscle relaxation.[4]

In the context of erectile function, the proposed mechanism involves a dual action: centrally, the increased noradrenergic neurotransmission enhances arousal, while peripherally, the blockade of α2-adrenoceptors in the penile smooth muscle facilitates erection by antagonizing the contractile effects of norepinephrine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Delequamine. These are based on the procedures described in the primary literature and standard pharmacological practices.

In Vitro Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of Delequamine for various receptors.

Protocol: α2-Adrenoceptor Binding in Rat Cortex

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 50,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL, as determined by the Bradford method.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL.

-

To each tube, add:

-

150 µL of the membrane preparation.

-

50 µL of Delequamine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

50 µL of [³H]-Yohimbine (a selective α2-antagonist radioligand) at a concentration close to its Kd (e.g., 1-2 nM).

-

-

For non-specific binding, a high concentration of a competing unlabeled ligand (e.g., 10 µM phentolamine) is added instead of Delequamine.

-

The tubes are incubated at 25°C for 60 minutes.

-

-

Termination and Measurement:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are placed in scintillation vials, and 5 mL of scintillation cocktail is added.

-

Radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of Delequamine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for in vitro radioligand binding assay.

In Vitro Functional Assays

These assays determine the functional antagonist potency (pA₂) of Delequamine.

Protocol: Guinea-Pig Ileum Assay

-

Tissue Preparation:

-

A male guinea pig is euthanized, and a segment of the terminal ileum is removed and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

A 2-3 cm segment of the ileum is mounted in a 20 mL organ bath containing Krebs-Henseleit solution at 37°C, under a resting tension of 1 g.

-

The tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

The ileum is subjected to transmural electrical stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to elicit cholinergic twitch responses.

-

A cumulative concentration-response curve to an α2-agonist (e.g., UK-14,304, 10⁻⁹ to 10⁻⁵ M) is established to measure the inhibition of the twitch response.

-

The tissue is then washed, and Delequamine is added to the organ bath at a fixed concentration (e.g., 10⁻⁹ M) and allowed to incubate for 30-60 minutes.

-

A second cumulative concentration-response curve to the α2-agonist is then constructed in the presence of Delequamine.

-

This process is repeated with increasing concentrations of Delequamine.

-

-

Data Analysis:

-

The dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.

-

The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The pA₂ value is the intercept on the x-axis of the Schild plot and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A slope not significantly different from unity suggests competitive antagonism.

-

In Vivo Assays

These assays assess the efficacy of Delequamine in a living organism.

Protocol: Antagonism of Clonidine-Induced Mydriasis in Rats

-

Animal Preparation:

-

Male Wistar rats are anesthetized (e.g., with pentobarbitone sodium, 60 mg/kg, i.p.).

-

The animal is placed under a dissecting microscope equipped with a micrometer eyepiece to measure pupil diameter.

-

A baseline pupil diameter is recorded.

-

-

Experimental Procedure:

-

A dose-response curve for the mydriatic effect of an α2-agonist (e.g., clonidine, 1-100 µg/kg, i.v.) is established in a control group of rats.

-

In the test group, Delequamine is administered (e.g., 1-30 µg/kg, i.v., or orally) a set time before the administration of clonidine.

-

The mydriatic response to clonidine is then re-measured in the presence of Delequamine.

-

-

Data Analysis:

-

The dose-response curves for clonidine in the absence and presence of Delequamine are plotted.

-

The AD₅₀ (the dose of Delequamine that produces a 50% reduction in the maximum mydriatic effect of clonidine) is calculated.

-

Chemical Synthesis

Delequamine belongs to the isoquinolino[2,1-g][1][4]naphthyridine class of compounds. While the specific proprietary synthesis of Delequamine is not publicly detailed, a general synthetic route for this class of compounds can be proposed based on established organic chemistry principles. A plausible approach would involve a multi-step synthesis culminating in the formation of the tetracyclic core structure, followed by the introduction of the methoxy and methylsulfonyl functional groups. A key step would likely be a Pictet-Spengler or Bischler-Napieralski type reaction to form the isoquinoline ring system, followed by further cyclizations to build the complete naphthyridine framework.

Caption: General overview of a plausible synthetic pathway for Delequamine.

Conclusion

Delequamine is a highly potent and selective α2-adrenoceptor antagonist that has been extensively characterized through a range of in vitro and in vivo pharmacological assays. Its mechanism of action, involving the enhancement of noradrenergic neurotransmission and blockade of postsynaptic α2-adrenoceptor-mediated smooth muscle contraction, provided a strong rationale for its investigation as a treatment for erectile dysfunction. Although its clinical development was discontinued, the detailed pharmacological data available for Delequamine make it a valuable tool for researchers investigating the physiological and pathological roles of α2-adrenoceptors. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists in the fields of pharmacology and drug development.

References

- 1. Delequamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The expression of functional postsynaptic alpha2-adrenoceptors in the corpus cavernosum smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Delequamine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Research, Scientific, and Drug Development Professionals

Abstract

Delequamine (dez-a-kwa-meen), with developmental code names RS-15385 and RS-15385-197, is a potent and highly selective α2-adrenergic receptor antagonist.[1] Structurally related to the natural alkaloid yohimbine, delequamine exhibits a significantly improved selectivity profile, distinguishing it as a valuable tool for pharmacological research.[1] Though it reached Phase 3 clinical trials for the treatment of erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of delequamine, with a focus on its mechanism of action, experimental validation, and key quantitative data.

Chemical Structure and Physicochemical Properties

Delequamine is a complex heterocyclic molecule with the systematic IUPAC name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine.[1] Its chemical structure is depicted in Figure 1.

Figure 1. 2D Chemical Structure of Delequamine.

Figure 1. 2D Chemical Structure of Delequamine.

The key physicochemical properties of delequamine are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H26N2O3S | [1] |

| Molar Mass | 350.48 g/mol | [1] |

| CAS Number | 119905-05-4 | [4] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa | Not specified in available literature | |

| LogP | Not specified in available literature |

Mechanism of Action: Selective α2-Adrenoceptor Antagonism

Delequamine's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the release of norepinephrine from presynaptic nerve terminals. By blocking these receptors, delequamine inhibits the negative feedback loop that normally limits norepinephrine release, thereby increasing synaptic concentrations of this neurotransmitter. This leads to enhanced noradrenergic signaling in both the central and peripheral nervous systems.[5]

The α2-adrenoceptors are coupled to the inhibitory G protein, Gi. Activation of the α2-receptor by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] By antagonizing this receptor, delequamine prevents the decrease in cAMP levels, thereby modulating downstream signaling pathways.

Signaling Pathway

The antagonism of α2-adrenergic receptors by delequamine initiates a cascade of intracellular events. A simplified representation of this signaling pathway is illustrated in the following diagram.

Caption: Delequamine's antagonism of presynaptic α2-adrenoceptors.

Pharmacological Properties

Receptor Binding Affinity

Delequamine exhibits high affinity for α2-adrenoceptors with a remarkable selectivity over α1-adrenoceptors and other neurotransmitter receptors. Quantitative binding data are presented in Table 2.

| Receptor Subtype | Tissue Source | Radioligand Displaced | pKi | Reference |

| α2 (non-selective) | Rat Cortex | [3H]-Yohimbine | 9.45 | [4] |

| α2A | Human Platelets | Not Specified | 9.90 | [4] |

| α2B | Rat Neonate Lung | Not Specified | 9.70 | [4] |

| α2 (in adipocytes) | Hamster Adipocytes | Not Specified | 8.38 | [4] |

| α1 | Rat Cortex | [3H]-Prazosin | 5.29 | [4] |

| 5-HT1A | Not Specified | Not Specified | 6.50 | [4] |

| 5-HT1D | Not Specified | Not Specified | 7.00 | [4] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

Functional assays have confirmed delequamine's potent antagonist activity at α2-adrenoceptors. The results of these studies are summarized in Table 3.

| Assay | Tissue Preparation | Agonist Antagonized | pA2 | Reference |

| Functional Antagonism | Transmurally-stimulated Guinea-pig Ileum | UK-14,304 | 9.72 | [4] |

| Functional Antagonism | Dog Saphenous Vein | BHT-920 | 10.0 | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetics (ADME)

While detailed pharmacokinetic parameters for delequamine are not extensively published, it has been established that the compound is orally active and penetrates the brain.[8] In vivo studies in rats have demonstrated its central activity following oral administration.[8]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like delequamine for α2-adrenoceptors.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue of interest (e.g., rat cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[2]

-

-

Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors), and varying concentrations of the unlabeled test compound (delequamine).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.[2]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[2]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Antagonism in Isolated Guinea-Pig Ileum (General Protocol)

This protocol outlines a general method for assessing the functional antagonist activity of delequamine on α2-adrenoceptors in a classic isolated tissue preparation.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record contractions.

-

Apply transmural electrical field stimulation to elicit neurally-mediated contractions.

-

-

Assay:

-

Establish a stable baseline of electrically-induced contractions.

-

Add a known α2-adrenoceptor agonist (e.g., UK-14,304) to the organ bath in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of delequamine for a predetermined period.

-

Repeat the cumulative addition of the α2-adrenoceptor agonist in the presence of delequamine.

-

-

Data Analysis:

-

Compare the concentration-response curves of the agonist in the absence and presence of delequamine.

-

A parallel rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

-

Calculate the pA2 value from the Schild plot to quantify the antagonist potency.

-

In Vivo Antagonism of UK-14,304-Induced Mydriasis in Rats (General Protocol)

This protocol describes a general in vivo method to evaluate the central α2-adrenoceptor antagonist activity of delequamine.

Methodology:

-

Animal Preparation:

-

Anesthetize rats (e.g., with pentobarbital) and measure their baseline pupil diameter.

-

-

Assay:

-

Administer the α2-adrenoceptor agonist UK-14,304 intravenously to induce mydriasis (pupil dilation).

-

In a separate group of animals, pre-treat with varying doses of delequamine (administered orally or intravenously) before the administration of UK-14,304.

-

Measure the pupil diameter at regular intervals after agonist administration.

-

-

Data Analysis:

-

Compare the mydriatic response to UK-14,304 in the presence and absence of delequamine.

-

A dose-dependent inhibition of UK-14,304-induced mydriasis indicates central α2-adrenoceptor antagonism by delequamine.

-

The AD50 (the dose of antagonist that reduces the agonist response by 50%) can be calculated.

-

Clinical Development and Therapeutic Potential

Delequamine was advanced to Phase 3 clinical trials for the treatment of erectile dysfunction and major depressive disorder.[1] The rationale for its use in erectile dysfunction stems from the role of α2-adrenoceptors in mediating the contraction of penile smooth muscle. By blocking these receptors, delequamine is thought to promote smooth muscle relaxation and facilitate erection.[5] In depression, the increased synaptic norepinephrine resulting from α2-adrenoceptor antagonism is hypothesized to alleviate depressive symptoms.

Despite its promising pharmacological profile, the development of delequamine was discontinued, and it has never been marketed. The specific reasons for the cessation of its development are not widely publicized.

Conclusion

Delequamine is a potent and highly selective α2-adrenergic receptor antagonist with a well-characterized in vitro and in vivo pharmacological profile. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of α2-adrenoceptors. Although its clinical development was halted, the extensive preclinical data available for delequamine continue to be of significant interest to researchers in the fields of pharmacology and drug discovery. This technical guide serves as a comprehensive resource for professionals seeking detailed information on this important pharmacological agent.

References

- 1. Delequamine - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Ionization-specific QSAR models of blood-brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxamate based inhibitors of adenylyl cyclase. Part 2: the effect of cyclic linkers on P-site binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of delequamine (RS15385) on female sexual behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Unfulfilled Promise of Delequamine: A Technical History of its Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (also known by its developmental code name RS-15385) was a potent and selective α2-adrenergic receptor antagonist under investigation in the 1990s for the treatment of erectile dysfunction (ED) and major depressive disorder (MDD). Despite reaching Phase 3 clinical trials, its development was discontinued, and the drug was never marketed. This in-depth guide provides a technical history of the clinical trials of Delequamine, summarizing the available data, outlining experimental protocols, and visualizing its mechanism of action and development workflow. Due to the discontinuation of its development, detailed quantitative data from the pivotal late-stage clinical trials were not extensively published. This document compiles the information available in the public domain to offer a comprehensive overview for the scientific community.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Delequamine functions as a selective antagonist of α2-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in regulating neurotransmitter release. In the context of erectile function, the proposed mechanism of action involves two primary pathways:

-

Peripheral Action: In the penis, α2-adrenergic receptors mediate the contraction of the smooth muscle of the corpus cavernosum, the spongy erectile tissue. By blocking these receptors, Delequamine is believed to inhibit the contractile effects of norepinephrine, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[1]

-

Central Action: Centrally, α2-adrenergic receptors are involved in modulating arousal and sympathetic outflow. Antagonism of these receptors by Delequamine is thought to increase central arousal, which can have a pro-erectile effect.[1]

The signaling pathway for Delequamine's action is initiated by its binding to and inhibition of the α2-adrenergic receptor, a G protein-coupled receptor (GPCR). This prevents the receptor from activating its associated inhibitory G protein (Gi), leading to a downstream cascade that promotes smooth muscle relaxation.

Clinical Development for Erectile Dysfunction

Summary of Experimental Studies in Erectile Dysfunction

| Study Aspect | Description of Findings | Citations |

| Overall Efficacy | Experimental studies suggested that Delequamine could have both central excitatory and inhibitory effects, with outcomes being dose-dependent. The predominant central effect appeared to be an increase in arousal, while peripherally it blocked norepinephrine-induced contractility in penile smooth muscle. | [1] |

| Sleep Studies | Evidence from sleep studies indicated complex, dose-dependent effects. Delequamine was observed to have both central excitatory and inhibitory actions on sleep and nocturnal erections. | [1] |

| Psychogenic ED | The potential for Delequamine to be effective in men with psychogenic erectile dysfunction was considered, with the hypothesis that this population might have increased central α2-adrenergic tone. | [1] |

| Age-Related Effects | There was an observed loss of responsiveness to Delequamine in older men with erectile dysfunction, suggesting age-related changes in the α2-adrenergic system might influence efficacy. | [1] |

Representative Experimental Protocol: Sleep Study in Men with Erectile Dysfunction

The following protocol is a reconstruction based on descriptions of sleep studies conducted with Delequamine.

Objective: To assess the effects of Delequamine on nocturnal penile tumescence (NPT) and sleep architecture in men with and without erectile dysfunction.

Study Design: A double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers and male patients with a diagnosis of psychogenic erectile dysfunction.

Methodology:

-

Screening: Participants undergo a medical history review, physical examination, and psychological evaluation to confirm their eligibility.

-

Polysomnography (PSG): Participants are admitted to a sleep laboratory for overnight PSG monitoring on multiple occasions. Standard PSG recordings include electroencephalogram (EEG), electrooculogram (EOG), electromyogram (EMG), electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation.

-

Nocturnal Penile Tumescence (NPT) Monitoring: NPT is continuously monitored throughout the night using strain gauges placed at the tip and base of the penis.

-

Drug Administration: Participants receive either a placebo or Delequamine at varying doses on different nights in a randomized order, with a washout period between each session.

-

Data Analysis: Sleep stages are scored according to standardized criteria. NPT events are analyzed for frequency, duration, and rigidity. Statistical comparisons are made between the placebo and active drug conditions.

Clinical Development for Major Depressive Disorder

Delequamine was also investigated as a potential treatment for major depressive disorder. The rationale for this indication was based on the role of the noradrenergic system in the pathophysiology of depression. By blocking presynaptic α2-autoreceptors in the brain, Delequamine was expected to increase the synaptic availability of norepinephrine, a mechanism shared by some established antidepressant medications.

Information regarding the clinical trials of Delequamine for MDD is even more limited than for its use in ED. It is known that the drug entered clinical development for this indication, but specific details regarding trial design, patient populations, and outcomes are not well-documented in publicly available literature.

Discontinuation of Development and Conclusion

The development of Delequamine was discontinued in the late 1990s after it had reached Phase 3 clinical trials. The precise reasons for the discontinuation have not been publicly detailed by the developing pharmaceutical company. It is common for drug development to be halted at late stages for a variety of reasons, including insufficient efficacy, an unfavorable side-effect profile, or commercial considerations.

References

Delequamine (RS-15385): A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385), a potent and highly selective α2-adrenergic receptor antagonist, was the subject of significant research and development efforts in the 1990s.[1] Developed as a potential treatment for erectile dysfunction and major depressive disorder, it progressed to Phase 3 clinical trials before its development was discontinued.[1] This technical guide provides a comprehensive overview of the discovery and preclinical development of Delequamine, with a focus on its pharmacological profile, the experimental methodologies used in its characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Delequamine, chemically known as (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine, is a structural analog of the natural α2-adrenoceptor antagonist yohimbine.[1] However, Delequamine was developed to exhibit greater selectivity for the α2-adrenoceptor over other receptor types, a key feature of its pharmacological profile.[1] Its primary mechanism of action is the competitive antagonism of α2-adrenergic receptors, which are involved in the negative feedback regulation of norepinephrine release. By blocking these receptors, Delequamine increases the release of norepinephrine in the central and peripheral nervous systems. This mechanism was hypothesized to mediate its therapeutic effects in erectile dysfunction and depression.

Quantitative Pharmacology

The pharmacological profile of Delequamine has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Receptor Binding Affinities of Delequamine (RS-15385-197)

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Selectivity Ratio (α2/α1) |

| α2-Adrenoceptor | Rat Cortex | [3H]-Yohimbine | 9.45 | 0.35 | > 14,000 |

| α1-Adrenoceptor | Rat Cortex | [3H]-Prazosin | 5.29 | 5128 | |

| α2A-Adrenoceptor | Human Platelets | Not Specified | 9.90 | 0.13 | |

| α2B-Adrenoceptor | Rat Neonate Lung | Not Specified | 9.70 | 0.20 | |

| α2-Adrenoceptor | Hamster Adipocytes | Not Specified | 8.38 | 4.17 | |

| 5-HT1A Receptor | Not Specified | Not Specified | 6.50 | 316 | |

| 5-HT1D Receptor | Not Specified | Not Specified | 7.00 | 100 |

Data compiled from multiple sources.[3]

Table 2: In Vitro Functional Antagonist Potencies of Delequamine (RS-15385-197)

| Preparation | Agonist | Measured Parameter | pA2 / pKB |

| Transmurally-stimulated Guinea-pig Ileum | UK-14,304 | Inhibition of twitch responses | 9.72 |

| Dog Saphenous Vein | BHT-920 | Inhibition of contractions | 10.0 |

| Dog Saphenous Vein | Cirazoline | Inhibition of contractions | 5.9 (pKB) |

| Rabbit Aorta | Phenylephrine | Inhibition of contractions | 6.05 |

Data compiled from multiple sources.[3]

Table 3: In Vivo Antagonist Potencies of Delequamine (RS-15385-197) in Rats

| Model | Agonist | Route of Administration | AD50 (µg/kg) |

| Mydriasis | UK-14,304 | i.v. | 5 |

| Mydriasis | Clonidine | i.v. | 7 |

| Mydriasis | UK-14,304 | p.o. | 96 |

| Pressor Response (pithed rat) | UK-14,304 | i.v. | 7 |

Data compiled from multiple sources.

Experimental Protocols

While the precise, proprietary protocols for the development of Delequamine are not publicly available, the following sections describe the standard methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays were employed to determine the affinity of Delequamine for various receptor subtypes.

Objective: To quantify the binding affinity (Ki) of Delequamine for α1 and α2-adrenergic receptors, as well as serotonin receptors.

General Protocol:

-

Tissue Preparation: Specific tissues known to express the target receptors (e.g., rat cerebral cortex, human platelets, rat neonatal lung) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]-yohimbine for α2-receptors, [3H]-prazosin for α1-receptors) at a fixed concentration and varying concentrations of Delequamine.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The concentration of Delequamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

Delequamine's Impact on Norepinephrine Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delequamine (formerly RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist. Its mechanism of action centers on the blockade of presynaptic α2-autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally restricts norepinephrine release, leading to an increase in the synaptic concentration of norepinephrine. This enhanced noradrenergic transmission underlies the pharmacological effects of Delequamine, which have been investigated for potential therapeutic applications in erectile dysfunction and depression. This technical guide provides a comprehensive overview of the preclinical data on Delequamine's effects on norepinephrine transmission, including its receptor binding affinity, functional antagonism, and in vivo activity. Detailed experimental protocols for the key assays are provided, and the core signaling pathways are visualized.

Core Mechanism of Action: Enhancement of Norepinephrine Release

Delequamine's primary effect on norepinephrine transmission is to increase its release from presynaptic nerve terminals.[1][2] This is achieved through the competitive antagonism of α2-adrenergic receptors, which function as autoreceptors on noradrenergic neurons.

Signaling Pathway of Norepinephrine Release and α2-Autoreceptor Negative Feedback

The following diagram illustrates the signaling pathway of norepinephrine release and the inhibitory role of the α2-autoreceptor, which is blocked by Delequamine.

Figure 1: Delequamine's action on the noradrenergic synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on Delequamine's binding affinity and functional antagonist potency from preclinical studies.

Receptor Binding Affinity

Delequamine demonstrates high affinity and selectivity for α2-adrenergic receptors over α1-adrenergic receptors.

| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Delequamine (RS-15385-197) pKi | Reference |

| [³H]-Yohimbine | Rat Cortex | α2 | 9.45 | [3][4] |

| [³H]-Prazosin | Rat Cortex | α1 | 5.29 | [3][4] |

| - | - | α2/α1 Selectivity Ratio | >14,000 | [3][4] |

| [³H]-Idazoxan | Human Platelets | α2A | 9.90 | [3][4] |

| [³H]-Idazoxan | Rat Neonate Lung | α2B | 9.70 | [3][4] |

| - | Hamster Adipocytes | α2 | 8.38 | [3][4] |

Functional Antagonist Potency

Functional assays confirm Delequamine's potent antagonism at presynaptic α2-adrenoceptors, leading to enhanced norepinephrine release.

| Agonist | Tissue Preparation | Measured Effect | Delequamine (RS-15385-197) pA2 / pKB | Reference |

| UK-14,304 | Transmurally-stimulated guinea-pig ileum | Inhibition of twitch response | 9.72 (pA2) | [3][4] |

| BHT-920 | Dog Saphenous Vein | Contraction | 10.0 (pA2) | [3][4] |

| Cirazoline | Dog Saphenous Vein | Contraction (α1-mediated) | 5.9 (pKB) | [3][4] |

| Phenylephrine | Rabbit Aorta | Contraction (α1-mediated) | 6.05 (pA2) | [3][4] |

In Vivo Efficacy

In vivo studies in rats demonstrate the central and oral activity of Delequamine as an α2-adrenoceptor antagonist.

| Agonist | Animal Model | Measured Effect | Delequamine (RS-15385-197) AD50 | Reference |

| UK-14,304 | Anesthetized Rats | Mydriasis | 5 µg/kg, i.v. | [3] |

| Clonidine | Anesthetized Rats | Mydriasis | 7 µg/kg, i.v. | [3] |

| UK-14,304 | Anesthetized Rats | Mydriasis | 96 µg/kg, p.o. | [3] |

| UK-14,304 | Pithed Rats | Pressor Response | 7 µg/kg, i.v. | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Delequamine.

Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki) of Delequamine for α1- and α2-adrenergic receptors.

Objective: To quantify the affinity of Delequamine for α1- and α2-adrenergic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex, human platelets, rat neonatal lung) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

-

-

Binding Assay:

-

Incubations are performed in a final volume of 250-500 µL in assay buffer.

-

Membrane preparations are incubated with a fixed concentration of a specific radioligand ([³H]-Yohimbine for α2-receptors, [³H]-Prazosin for α1-receptors) and a range of concentrations of Delequamine.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of Delequamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram:

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays (Isolated Tissues)

These experiments assessed the functional antagonist activity of Delequamine at presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors.

Objective: To determine the functional potency (pA2 or pKB) of Delequamine as an antagonist.

General Protocol for Guinea-Pig Ileum (Presynaptic α2-adrenoceptor antagonism):

-

Tissue Preparation:

-

Segments of guinea-pig ileum are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

The tissue is subjected to transmural electrical stimulation to elicit twitch responses, which are recorded using an isometric transducer.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14,304 is established to measure its inhibitory effect on the twitch response.

-

The tissue is then washed and incubated with a fixed concentration of Delequamine for a predetermined period.

-

A second concentration-response curve to UK-14,304 is then constructed in the presence of Delequamine.

-

This process is repeated with several concentrations of Delequamine.

-

-

Data Analysis:

-

The dose-ratio for the agonist is calculated at each concentration of the antagonist.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of Delequamine.

-

The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot.

-

In Vivo Assays in Anesthetized and Pithed Rats

These studies were conducted to evaluate the central and peripheral α2-adrenoceptor antagonist activity of Delequamine in a whole-animal model.

Objective: To determine the in vivo potency (AD50) of Delequamine.

General Protocol for Mydriasis in Anesthetized Rats (Central α2-adrenoceptor antagonism):

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbitone).

-

Pupil diameter is measured using a suitable device.

-

-

Experimental Procedure:

-

A baseline pupil diameter is established.

-

The α2-adrenoceptor agonist (UK-14,304 or clonidine) is administered to induce mydriasis (pupil dilation).

-

Different doses of Delequamine are administered intravenously (i.v.) or orally (p.o.) prior to the agonist challenge.

-

The ability of Delequamine to inhibit the agonist-induced mydriasis is quantified.

-

-

Data Analysis:

-

The dose of Delequamine that produces a 50% inhibition of the maximum mydriatic response to the agonist (AD50) is calculated.

-

Logical Relationship of Delequamine's Effects:

Figure 3: Logical flow of Delequamine's pharmacological effects.

Conclusion

Delequamine is a well-characterized, potent, and selective α2-adrenergic receptor antagonist. Its mechanism of action, the enhancement of norepinephrine transmission through the blockade of presynaptic autoreceptors, is supported by robust preclinical data. The quantitative data from radioligand binding, in vitro functional, and in vivo studies consistently demonstrate its high affinity and selectivity for the α2-adrenoceptor. This technical guide provides a foundational understanding of the core pharmacology of Delequamine for researchers and drug development professionals interested in the modulation of noradrenergic pathways. Further research into its clinical applications was pursued, particularly in the area of erectile dysfunction, though it was never marketed.[5]

References

- 1. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology of RS-15385-197, a potent and selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of RS-15385-197, a potent and selective α2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Effects of Delequamine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385) is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vivo effects of Delequamine in rodent models, with a primary focus on its well-documented impact on sexual behavior. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Delequamine is a selective antagonist of α2-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating the release of neurotransmitters such as norepinephrine.[2][3] By blocking these receptors, Delequamine effectively increases the synaptic concentration of norepinephrine, leading to a range of physiological and behavioral effects.[4] The primary focus of in vivo research on Delequamine in rodent models has been its influence on sexual behavior, where it has demonstrated pro-sexual effects in both male and female rats.[4][5] This guide will delve into the specifics of these studies, presenting the data in a structured and accessible format.

Mechanism of Action: α2-Adrenoceptor Antagonism

Delequamine exerts its effects by competitively binding to and blocking α2-adrenoceptors. These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit further norepinephrine release. By antagonizing these receptors, Delequamine disrupts this negative feedback loop, leading to an enhanced release of norepinephrine into the synaptic cleft. This increase in noradrenergic signaling is believed to be the primary mechanism underlying the observed behavioral effects.

In Vivo Effects on Female Sexual Behavior in Rats

Studies in ovariectomized female Wistar rats have demonstrated that Delequamine can significantly enhance sexual receptivity.

Quantitative Data

| Model | Hormonal Priming | Drug & Dose (p.o.) | Effect on Lordosis (Receptivity) | Effect on Proceptivity (Ear-wiggling, Hopping) | ED50 |

| Ovariectomized + Adrenalectomized Rats | 2 µg oestradiol benzoate | Delequamine (0.1 - 30 mg/kg) | Significant increase | No effect | 0.32 mg/kg[6] |

| Ovariectomized Rats | Low dose oestradiol benzoate + progesterone | Delequamine (1.6 and 6.4 mg/kg) | Increased lordosis | Not reported | Not reported[5] |

Experimental Protocol: Assessment of Female Sexual Behavior

3.2.1. Animals:

-

Adult female Wistar rats.[6]

-

Ovariectomized and adrenalectomized to control for endogenous hormonal fluctuations.[6]

3.2.2. Hormonal Priming:

-

To induce a baseline level of sexual receptivity, rats are primed with subcutaneous injections of oestradiol benzoate.[6]

-

For low receptivity models, a single injection of 2 µg of oestradiol benzoate is administered.[6]

-

For high receptivity models, 5 µg of oestradiol benzoate is followed 48 hours later by 0.5 mg of progesterone.[6]

3.2.3. Drug Administration:

-

Delequamine is administered orally (p.o.) at graded doses ranging from 0.01 to 30 mg/kg.[6]

3.2.4. Behavioral Testing:

-

Following drug administration, female rats are placed in a testing arena with a sexually experienced male rat.

-

Sexual behaviors are observed and scored. Lordosis quotient (a measure of receptivity) is calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

-

Proceptive behaviors such as ear-wiggling, hopping, and darting are also recorded.[6]

In Vivo Effects on Male Sexual Behavior in Rats

Delequamine has also been shown to modulate sexual behavior in male rats, particularly in models of reduced sexual activity.

Quantitative Data

| Model | Drug & Dose | Effect on Mounting | Effect on Intromission | Effect on Ejaculation | Effect on Ejaculation Latency |

| Naive male rats with receptive females | Delequamine (0.4 - 6.4 mg/kg, p.o.) | Increased | Increased | Increased | No significant change[5] |

| Orchidectomized, sexually experienced males | Delequamine (dose not specified) | Increased | Tendency to increase | No effect | Not reported[5] |

| Naive male rats (combination therapy) | Delequamine (0.4 mg/kg, p.o.) + 8-OH-DPAT (0.1 mg/kg, s.c.) | Increased percentage of rats | Increased percentage of rats | Increased percentage of rats | Reduced[5] |

Experimental Protocol: Assessment of Male Sexual Behavior

4.2.1. Animals:

-

Adult male rats (strain not always specified, but Wistar is common).

-

Models include sexually naive rats and orchidectomized (castrated), sexually experienced rats.[5]

4.2.2. Drug Administration:

-

Delequamine is typically administered orally (p.o.).[5]

-

Combination studies may involve subcutaneous (s.c.) administration of other compounds.[5]

4.2.3. Behavioral Testing:

-

Male rats are placed in an observation arena with a sexually receptive female rat (primed with oestradiol and progesterone).

-

A range of copulatory behaviors are recorded, including:

-

Mount latency: Time to the first mount.

-

Intromission latency: Time to the first intromission.

-

Ejaculation latency: Time from the first intromission to ejaculation.

-

Number of mounts, intromissions, and ejaculations.

-

Post-ejaculatory interval: Time from ejaculation to the next copulatory series.

-

Other In Vivo Effects in Rodent Models

Based on a comprehensive review of the available scientific literature, there is a notable lack of published in vivo studies on the effects of Delequamine in rodent models outside the domain of sexual behavior. Specific investigations into its effects on locomotor activity, anxiety-like behaviors (e.g., in the elevated plus-maze or light-dark box), and cognitive function (e.g., in the Morris water maze or passive avoidance tasks) have not been reported in publicly accessible research.

Pharmacokinetics and Toxicology

Discussion and Future Directions

The existing in vivo data for Delequamine in rodent models strongly indicate its potential as a modulator of sexual behavior, likely through the enhancement of noradrenergic neurotransmission. The dose-dependent pro-sexual effects in both male and female rats are a consistent finding across the available studies.

However, the lack of data in other key areas represents a significant gap in our understanding of Delequamine's in vivo profile. Future research should prioritize:

-

Comprehensive Pharmacokinetic and ADME Studies: To understand the drug's disposition in the body and inform dosing regimens.

-

Thorough Safety and Toxicology Evaluations: To establish a complete safety profile.

-

Investigation of a Broader Range of CNS Effects: To explore potential effects on mood, anxiety, and cognition, which are often modulated by the noradrenergic system.

Such studies would be crucial for any further consideration of Delequamine for therapeutic development.

Conclusion

Delequamine is a selective α2-adrenoceptor antagonist that has demonstrated clear, dose-dependent pro-sexual effects in both male and female rat models. The available data provide a solid foundation for its mechanism of action in this context. However, a comprehensive understanding of its overall in vivo profile in rodents is limited by the absence of publicly available data on its pharmacokinetics, toxicology, and effects on other central nervous system functions. This technical guide summarizes the current state of knowledge and highlights the key areas where further research is needed to fully characterize the in vivo effects of Delequamine.

References

- 1. Delequamine - Wikipedia [en.wikipedia.org]

- 2. Neuroanatomy and function of human sexual behavior: A neglected or unknown issue? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine, Norepinephrine, and Sexual Arousal [labs.la.utexas.edu]

- 4. Effect of delequamine (RS15385) on female sexual behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, delequamine (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The adrenergic α2-receptor, sexual incentive motivation and copulatory behavior in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Role of Delequamine in the Study of Major Depressive Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Abstract

Delequamine (RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist that was primarily investigated for the treatment of erectile dysfunction.[1] Although its development was discontinued and it was never marketed, its mechanism of action holds theoretical relevance for the study of major depressive disorder (MDD).[1] The monoamine hypothesis of depression posits that a deficiency in neurotransmitters such as norepinephrine and serotonin is a key factor in the pathophysiology of the disorder.[2][3] By blocking presynaptic α2-adrenergic autoreceptors, Delequamine can increase the synaptic availability of these crucial neurotransmitters, a mechanism shared by some established antidepressant medications.[4] This technical guide will explore the theoretical basis for Delequamine's potential role in MDD research, detail its mechanism of action, and provide standardized preclinical experimental protocols that could be utilized to investigate its antidepressant-like effects. Due to the limited publicly available data directly linking Delequamine to MDD, this guide will also draw upon the broader understanding of α2-adrenergic antagonism in the context of depression.

Introduction to Delequamine and its Mechanism of Action

Delequamine is a highly selective antagonist of the α2-adrenergic receptor.[5] Structurally distinct from yohimbine, another α2-antagonist, Delequamine was developed in the 1990s.[1] The primary therapeutic target for its development was erectile dysfunction, with some studies also exploring its effects on sleep and arousal.[5][6][7]

The rationale for its potential application in MDD stems from its ability to modulate noradrenergic and serotonergic systems. Presynaptic α2-adrenergic receptors function as autoreceptors, meaning their activation by norepinephrine inhibits further release of the neurotransmitter.[4] By blocking these receptors, Delequamine disinhibits the neuron, leading to an increased release of norepinephrine. Furthermore, α2-adrenergic receptors are also present on serotonergic neurons, where they similarly inhibit serotonin release. Antagonism of these heteroreceptors by Delequamine would therefore be expected to increase synaptic serotonin levels. This dual action of enhancing both norepinephrine and serotonin neurotransmission is a cornerstone of several effective antidepressant therapies.[4]

The α2-Adrenergic Receptor in Major Depressive Disorder

Dysregulation of the α2-adrenergic receptor system has been implicated in the pathophysiology of MDD.[1][6] Post-mortem and imaging studies in individuals with depression have suggested alterations in the number and sensitivity of these receptors in brain regions critical for mood regulation.[1] This has led to the hypothesis that targeting α2-adrenergic receptors could be a viable strategy for antidepressant drug development.

Quantitative Data (Hypothetical)

As there is a lack of publicly available quantitative data from preclinical or clinical studies investigating Delequamine specifically for major depressive disorder, the following tables are presented as illustrative examples of the types of data that would be generated from the experimental protocols described in the subsequent sections.

Table 1: Hypothetical Results of Delequamine in the Forced Swim Test (FST) in a Rodent Model of Depression

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |

| Vehicle Control | - | 150 ± 10 |

| Delequamine | 1 | 125 ± 8 |

| Delequamine | 5 | 90 ± 7 |

| Delequamine | 10 | 75 ± 6 |

| Positive Control (Imipramine) | 20 | 80 ± 9* |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Results of Delequamine in the Sucrose Preference Test (SPT) following a Chronic Mild Stress (CMS) Protocol

| Treatment Group | Dose (mg/kg/day) | Sucrose Preference (%) |

| Non-Stressed + Vehicle | - | 85 ± 5 |

| Stressed + Vehicle | - | 55 ± 6 |

| Stressed + Delequamine | 5 | 70 ± 5 |

| Stressed + Delequamine | 10 | 78 ± 4 |

| Stressed + Positive Control (Fluoxetine) | 10 | 75 ± 6* |

*p < 0.05 compared to Stressed + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to assess the antidepressant-like effects of a novel compound such as Delequamine.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant treatment.[8][9][10][11]

-

Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to touch the bottom or escape.[3]

-

Procedure:

-

Animals (mice or rats) are randomly assigned to treatment groups (e.g., vehicle, different doses of Delequamine, positive control).

-

Delequamine or the respective control substance is administered via an appropriate route (e.g., intraperitoneally) 30-60 minutes before the test.

-

Each animal is individually placed in the cylinder of water for a 6-minute session.[5]

-

The entire session is video-recorded for later analysis.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.[9]

Tail Suspension Test (TST)

The TST is another common behavioral paradigm for assessing antidepressant-like activity in mice. Similar to the FST, it is based on the animal's immobility in an inescapable stressful situation.[5][6][12][13]

-

Apparatus: A suspension bar or shelf ledge from which the mouse can be suspended. The area should be enclosed to prevent the mouse from seeing other animals.[6]

-

Procedure:

-

Data Analysis: A blinded observer scores the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration. A decrease in the duration of immobility suggests an antidepressant-like effect.

Chronic Mild Stress (CMS) Model

The CMS model is a more etiologically valid animal model of depression, as it involves the long-term exposure of rodents to a series of mild, unpredictable stressors. This is intended to mimic the chronic stress that can contribute to the development of depression in humans.[1][4][14][15]

-

Procedure:

-

For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a varying schedule of mild stressors.[4]

-

Stressors may include: cage tilt (45°), damp bedding, removal of bedding, social isolation, crowded housing, continuous illumination or darkness, and food or water deprivation.[4][14][15]

-

A key feature is the unpredictability of the stressors to prevent habituation.[1]

-

-

Assessment of Anhedonia: A core symptom of depression, anhedonia (the inability to experience pleasure), is often assessed using the Sucrose Preference Test (SPT).

-

Procedure: Animals are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%).[15]

-

Data Analysis: The consumption of each liquid is measured over a set period (e.g., 24 hours). Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates anhedonia. The ability of a chronic treatment with Delequamine to reverse this deficit would suggest an antidepressant-like effect.

-

Visualizations

Signaling Pathway

Caption: Simplified Alpha-2 Adrenergic Receptor Signaling Pathway in a Presynaptic Neuron.

Experimental Workflow

Caption: Hypothetical Experimental Workflow for Screening Delequamine.

Conclusion

While Delequamine was not pursued as a treatment for major depressive disorder, its potent and selective α2-adrenergic antagonism presents a compelling mechanism for potential antidepressant effects. The theoretical framework, based on the well-established role of norepinephrine and serotonin in mood regulation, suggests that compounds with this profile are of significant interest in depression research. The experimental protocols detailed in this guide provide a standardized approach for evaluating the antidepressant-like properties of Delequamine or other novel α2-adrenergic antagonists in preclinical models. Further investigation would be necessary to validate this theoretical potential and to understand the full neuropharmacological profile of Delequamine in the context of MDD. This guide serves as a foundational resource for researchers interested in exploring the role of α2-adrenergic modulation in the study and treatment of depressive disorders.

References

- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

- 4. CHRONIC MILD STRESS [bio-protocol.org]

- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 12. The Tail Suspension Test [jove.com]

- 13. Tail suspension test - Wikipedia [en.wikipedia.org]

- 14. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mouse model of major depressive disorder induced by chronic unpredictable mild stress [bio-protocol.org]

Delequamine: A Technical Overview for Drug Development Professionals

Delequamine , with the developmental code names RS-15385 and RS-15385-197, is a potent and selective α2-adrenergic receptor antagonist.[1] Although it underwent clinical trials for erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental findings from its preclinical and clinical development phases.

Core Compound Information

| Property | Value |

| CAS Number | 119905-05-4 |

| Molecular Formula | C₁₈H₂₆N₂O₃S |

| Molecular Weight | 350.48 g/mol |

| IUPAC Name | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine |

Mechanism of Action and Signaling Pathway

Delequamine functions as a selective antagonist of α2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, upon activation, inhibit the release of norepinephrine, creating a negative feedback loop. By blocking these receptors, Delequamine increases the release of norepinephrine in the synapse. This modulation of noradrenergic activity is central to its observed physiological effects.

The primary signaling pathway affected by Delequamine is the G-protein coupled receptor (GPCR) cascade associated with α2-adrenergic receptors.

References

Methodological & Application

Delequamine: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract